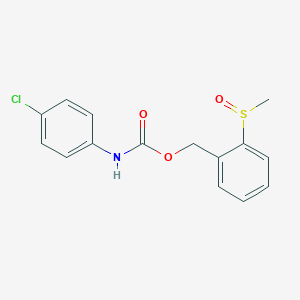

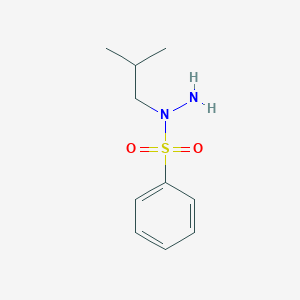

![molecular formula C22H23NO4 B2783895 N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide CAS No. 923174-25-8](/img/structure/B2783895.png)

N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2,2-dimethylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anticancer Properties

A novel compound structurally related to myricetin, derived from Mimosa pudica, demonstrated significant anticancer activity against human lung adenocarcinoma and erythroleukemic cell lines. This compound, characterized by alkyl, hydroxy alkyl, and methyl substitutions, highlighted the potential of chromen-derivatives in developing effective cancer therapies. The study confirmed the compound's efficacy through in vitro, in vivo, and histological examinations, suggesting a promising avenue for drug development against cancer (Jose et al., 2016).

Overcoming Drug Resistance

Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogues have shown potential in mitigating drug resistance in cancer cells, particularly in leukemia. These compounds were found to synergize with various cancer therapies, offering a new strategy to combat drug-resistant cancer cells. The ability of these chromene derivatives to selectively kill drug-resistant cells over parent cancer cells, through apoptosis induction, marks them as promising candidates for treating cancers with multiple drug resistance (Das et al., 2009).

Anti-Inflammatory and Anti-Microbial Activities

Chromen-4-one derivatives from the resinous wood of Aquilaria sinensis exhibited significant inhibitory activities on neutrophil pro-inflammatory responses. These findings suggest a potential therapeutic role of chromen derivatives in treating inflammation-related disorders (Wang et al., 2018). Additionally, novel chromone-pyrimidine coupled derivatives synthesized through microwave-assisted methods displayed promising antimicrobial activities, further underscoring the versatility of chromen derivatives in pharmaceutical applications (Ashok et al., 2016).

Synthesis and Characterization

Innovative synthetic approaches have been developed for chromen derivatives, demonstrating their potential in various applications, including as fluorescent probes for hypoxic cells, which is crucial for cancer research (Feng et al., 2016). The exploration of chromen compounds in the context of their antibacterial properties also highlighted their significant potential in addressing bacterial infections (Behrami & Dobroshi, 2019).

Propiedades

IUPAC Name |

N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-5-26-16-9-6-14(7-10-16)20-13-18(24)17-12-15(8-11-19(17)27-20)23-21(25)22(2,3)4/h6-13H,5H2,1-4H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQYYVNMCWBXES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

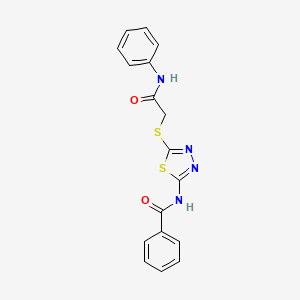

![4-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine](/img/structure/B2783815.png)

![N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({5,6-DIMETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2783821.png)

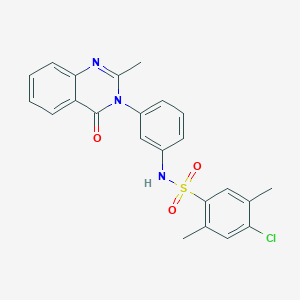

![N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2783822.png)

![N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B2783824.png)

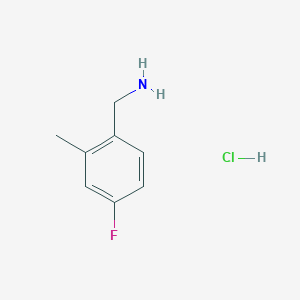

![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-3-(5-chlorothiophen-2-yl)propan-1-one;hydrochloride](/img/structure/B2783832.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2783834.png)

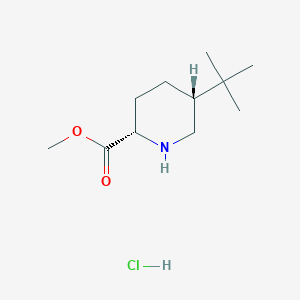

![2-(4-ethoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2783835.png)